molecular formula C8H8Cl2N2O B8776302 2-(3,4-Dichlorophenoxy)ethanimidamide

2-(3,4-Dichlorophenoxy)ethanimidamide

Cat. No.: B8776302
M. Wt: 219.06 g/mol
InChI Key: GJGJUWHCXCEHPE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)ethanimidamide is a chemical compound with the molecular formula C8H9Cl2N2O It is characterized by the presence of a dichlorophenyl group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)ethanimidamide typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then subjected to amidation using ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)ethanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dich

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)ethanimidamide

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H3,11,12)

InChI Key

GJGJUWHCXCEHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(=N)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Obtained using the procedure described in section b of Example 2, starting with 28.2 g (0.12 mole) of methyl 2-(3,4-dichlorophenoxy)acetimidate and 10.2 g (0.60 mole) of ammonia in 480 ml of absolute ethanol. Reaction time: 3 hours. Yld: 26.3 g (quantitative).
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480 mL
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solvent
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Synthesis routes and methods II

Procedure details

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